molecular formula C9H5BrClN B3186091 2-Bromo-3-chloroquinoline CAS No. 120258-63-1

2-Bromo-3-chloroquinoline

Cat. No.: B3186091
CAS No.: 120258-63-1
M. Wt: 242.50 g/mol
InChI Key: QIKPVFAIKMBIGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-chloroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both bromine and chlorine atoms in the quinoline ring makes this compound a valuable intermediate for the synthesis of more complex molecules.

Mechanism of Action

Target of Action

2-Bromo-3-chloroquinoline is a derivative of quinoline, a heterocyclic compound that has been widely used in medicinal chemistry . The primary targets of quinoline derivatives like chloroquine are the heme polymerase in malarial trophozoites . Chloroquine also inhibits the terminal glycosylation of ACE2, the receptor that SARS-CoV and SARS-CoV-2 target for cell entry .

Mode of Action

The compound inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, which kills the parasite . In the case of SARS-CoV and SARS-CoV-2, the compound inhibits the terminal glycosylation of ACE2, which may reduce the efficiency of interaction with the SARS-CoV-2 spike protein, further inhibiting viral entry .

Biochemical Pathways

Quinoline derivatives are known to interfere with the heme detoxification pathway in malarial parasites . They may also affect the viral entry pathway in SARS-CoV and SARS-CoV-2 by modifying the glycosylation state of ACE2 .

Pharmacokinetics

Quinoline derivatives like chloroquine are known to have good bioavailability and are distributed widely in the body tissues . More research is needed to determine the ADME properties of this compound.

Result of Action

The inhibition of heme polymerase by this compound leads to the accumulation of toxic heme, resulting in the death of malarial parasites . The modification of ACE2 glycosylation can inhibit the entry of SARS-CoV and SARS-CoV-2 into host cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 3-chloroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-chloroquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

    Reduction Reactions: The compound can be reduced to form 2-amino-3-chloroquinoline or other derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products:

  • Substituted quinolines with various functional groups.
  • Coupled products with extended aromatic systems.
  • Reduced derivatives like 2-amino-3-chloroquinoline.

Scientific Research Applications

2-Bromo-3-chloroquinoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.

    Biological Studies: The compound is used in the development of probes and inhibitors for studying biological pathways and enzyme functions.

    Material Science: It is employed in the synthesis of organic semiconductors and light-emitting materials for electronic devices.

    Agrochemicals: The compound is used in the development of pesticides and herbicides with improved efficacy and selectivity.

Comparison with Similar Compounds

    2-Chloroquinoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    3-Bromoquinoline: Lacks the chlorine atom, which can affect its biological activity and reactivity.

    2,3-Dichloroquinoline: Contains two chlorine atoms, which can alter its chemical properties and applications.

Uniqueness: 2-Bromo-3-chloroquinoline is unique due to the presence of both bromine and chlorine atoms, which provide a balance of reactivity and stability. This dual halogenation allows for versatile chemical modifications and enhances its potential in various applications compared to its mono-halogenated counterparts.

Properties

IUPAC Name

2-bromo-3-chloroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKPVFAIKMBIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743844
Record name 2-Bromo-3-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120258-63-1
Record name 2-Bromo-3-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-chloroquinoline
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-chloroquinoline
Reactant of Route 3
Reactant of Route 3
2-Bromo-3-chloroquinoline
Reactant of Route 4
Reactant of Route 4
2-Bromo-3-chloroquinoline
Reactant of Route 5
2-Bromo-3-chloroquinoline
Reactant of Route 6
Reactant of Route 6
2-Bromo-3-chloroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.